![molecular formula C18H21BO3 B599214 4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol CAS No. 1219741-54-4](/img/structure/B599214.png)
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol
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Overview
Description
“4’-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1’-biphenyl]-2-ol” is a chemical compound. It is a derivative of boronic acid and is commonly used in organic synthesis .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane with aminophenylboronic acid pinacol ester . The reaction is typically carried out in the presence of a palladium catalyst .Molecular Structure Analysis
The molecular structure of this compound includes a biphenyl group attached to a boronic ester group. The boronic ester group contains a boron atom bonded to two oxygen atoms and two methyl groups .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in Suzuki-Miyaura cross-coupling reactions . It can also undergo hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Scientific Research Applications
Crystallography
The compound has been used in crystallographic studies . The bond lengths and angles in the five-membered 1,3,2-dioxaborolane ring are smaller than expected due to the five-membered ring .
Synthesis of Novel Copolymers
The compound is employed in the synthesis of novel copolymers based on benzothiadiazole and electron-rich arene units . These copolymers have unique optical and electrochemical properties .
Subcellular Targeting
The compound has been used as a synthetic means for subcellular targeting of cargo to the nucleus . This can be important for understanding the localization of metabolites, proteins, or chemical probes or to increase therapeutic efficacy by concentrating a drug at its site of action and reducing off-target effects .
Chemical Probes
The compound can be used to create chemical probes . These probes can be used to study biological processes and interactions, providing valuable insights into cellular function .
Drug Delivery
The compound’s ability to target specific subcellular locations makes it a potential candidate for drug delivery applications . By concentrating a drug at its site of action, therapeutic efficacy can be increased while reducing off-target effects .
Material Science
The compound’s unique structure and properties make it a potential candidate for use in material science . Its crystal structure and optical properties could be leveraged in the development of new materials .
Mechanism of Action
Target of Action
Compounds with similar structures are often used in organic synthesis, particularly in suzuki-miyaura cross-coupling reactions .
Mode of Action
The compound is likely to interact with its targets through a process known as borylation . Borylation is a chemical reaction where a boron atom is introduced into an organic molecule. This process is often facilitated by a palladium catalyst .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]phenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BO3/c1-17(2)18(3,4)22-19(21-17)14-11-9-13(10-12-14)15-7-5-6-8-16(15)20/h5-12,20H,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KHMILAPQGZSSST-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=CC=C3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol |
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